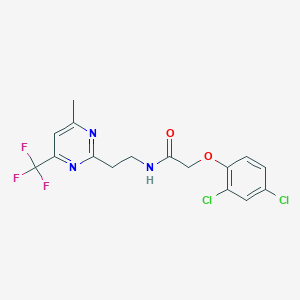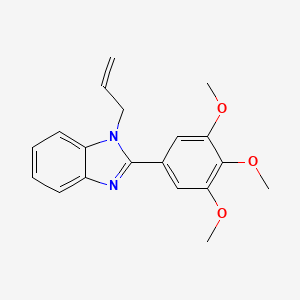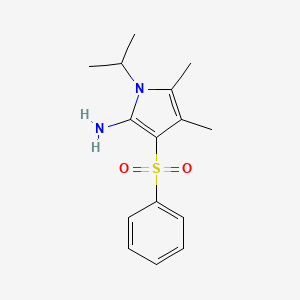
1-isopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine, also known as WIN 35428, is a synthetic compound that belongs to the phenyltropane class of psychoactive drugs. It is a potent dopamine reuptake inhibitor and has been studied for its potential applications in the treatment of various neurological disorders.
Wirkmechanismus
1-isopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine 35428 works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward. By blocking the reuptake of dopamine, 1-isopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine 35428 increases the concentration of dopamine in the brain, leading to increased activation of dopamine receptors.
Biochemical and Physiological Effects:
1-isopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine 35428 has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine in the brain, leading to increased activation of dopamine receptors. It also increases the release of norepinephrine and serotonin, two other neurotransmitters that play a role in mood regulation. In addition, it has been shown to increase heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-isopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine 35428 is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation is its potential for abuse, as it has been shown to have addictive properties.
Zukünftige Richtungen
There are a number of future directions for the study of 1-isopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine 35428. One area of research is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of research is its potential use in the treatment of ADHD, as it has been shown to improve cognitive performance in animal models. Additionally, further research is needed to fully understand the long-term effects of 1-isopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine 35428 on the brain and body.
Synthesemethoden
The synthesis of 1-isopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine 35428 involves the condensation of 4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde with isopropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
1-isopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine 35428 has been extensively studied for its potential applications in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to increase dopamine levels in the brain, which can improve motor function and cognitive performance.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-10(2)17-12(4)11(3)14(15(17)16)20(18,19)13-8-6-5-7-9-13/h5-10H,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABABIRVFUQQTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892801.png)
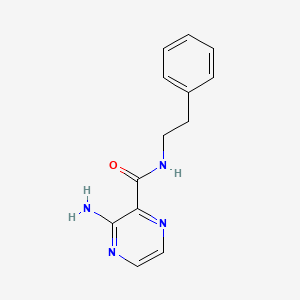
![5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2892803.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2892806.png)
![2-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2892807.png)
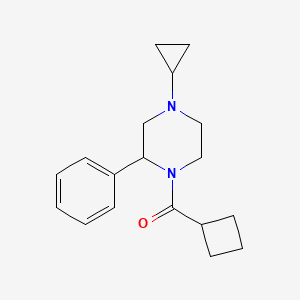
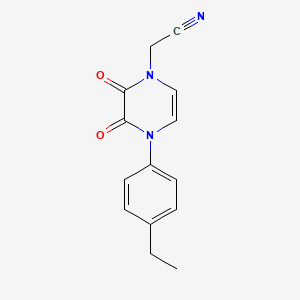


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2892816.png)
